

Pirepemat's role in enhancing cholinergic neurotransmission

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Compound of Interest

Compound Name: Pirepemat

Cat. No.: B8217989

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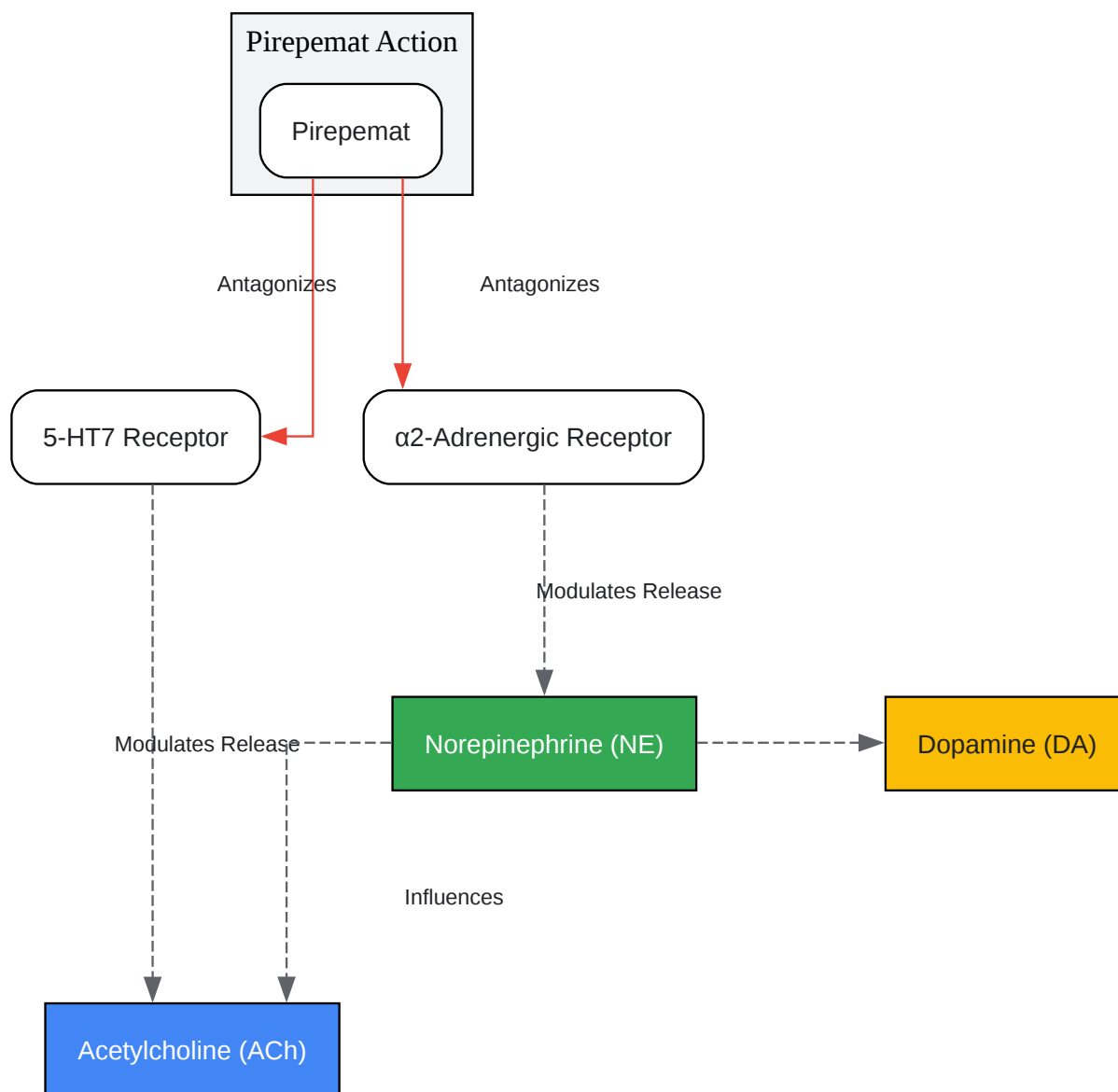
An In-Depth Technical Guide to **Pirepemat**'s Role in Enhancing Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pirepemat** (IRL752), a novel drug candidate, and its role in enhancing cholinergic neurotransmission. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and provides visualizations of relevant pathways and processes.

Core Mechanism of Action

Pirepemat is classified as a "cortical enhancer" that regioselectively elevates levels of acetylcholine, norepinephrine, and dopamine in the cerebral cortex.^{[1][2]} This effect is not achieved through direct interaction with cholinergic receptors but is hypothesized to result from its antagonist activity at the serotonin 5-HT₇ receptor and α ₂-adrenergic receptors.^{[2][3][4]} By blocking these receptors, **Pirepemat** modulates downstream signaling pathways that ultimately lead to an increase in cortical neurotransmitter release. This indirect enhancement of cholinergic and catecholaminergic neurotransmission forms the basis of its potential therapeutic effects on cognitive and motor deficits in conditions such as Parkinson's disease.

Signaling Pathway for Enhanced Neurotransmission



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Caption: **Pirepemat**'s proposed mechanism of action.

Quantitative Data

Receptor Binding Affinity

Pirepemat's affinity for various neurotransmitter receptors and transporters has been characterized, with the following inhibition constants (K_i):

Target	K _i (nM)
Serotonin 5-HT ₇ Receptor	980
Sigma σ ₁ Receptor	1,200
Serotonin Transporter (SERT)	2,500
α _{2C} -Adrenergic Receptor	3,800
α _{2A} -Adrenergic Receptor	6,500
Rat κ-Opioid Receptor (KOR)	6,500
Serotonin 5-HT _{2C} Receptor	6,600
Serotonin 5-HT _{2A} Receptor	8,100
Norepinephrine Transporter (NET)	8,100
α ₁ -Adrenergic Receptor	21,000
Data sourced from Wikipedia, citing preclinical studies.	

Preclinical In Vivo Microdialysis

Studies in animal models demonstrated a dose-dependent and regioselective increase in neurotransmitter levels in specific brain regions.

Brain Region	Neurotransmitter	Increase Above Baseline
Cortex	Catecholamines (DA/NE)	600-750%
Cortex	Acetylcholine (ACh)	~250%
Hippocampus	Acetylcholine (ACh)	~190%
Striatum	Dopamine (DA)	Unaltered
Striatum	Noradrenaline (NA)	~250%
Data reflects cortical-preferential action.		

Clinical Efficacy (Phase IIb REACT-PD Study)

The REACT-PD study evaluated the efficacy of **Pirepemat** in patients with Parkinson's disease.

Endpoint	Pirepemat Dose	Result	Statistical Significance
Fall Rate Reduction	600 mg daily	42% reduction	Not statistically significant vs. placebo
Fall Rate Reduction (Medium Plasma Concentration)	-	51.5% reduction	p<0.05 vs. placebo
Cognitive Function (MoCA Scale)	600 mg daily	Meaningful improvement indicated	Not statistically significant
Top-line results from the Phase IIb study were reported in March 2025.			

Pharmacokinetics (Phase I Study in Healthy Volunteers)

Parameter	Value
Median Time to Maximum Concentration (Tmax)	2.0 hours
Mean Terminal Half-life	3.7 - 5.2 hours
Dose Proportionality	Linear relationship over the dose range studied
Food Effect	No obvious impact on pharmacokinetics
Data from a first-in-human, randomized, double-blind, placebo-controlled study.	

Experimental Protocols

Preclinical Neurochemical and Behavioral Analysis

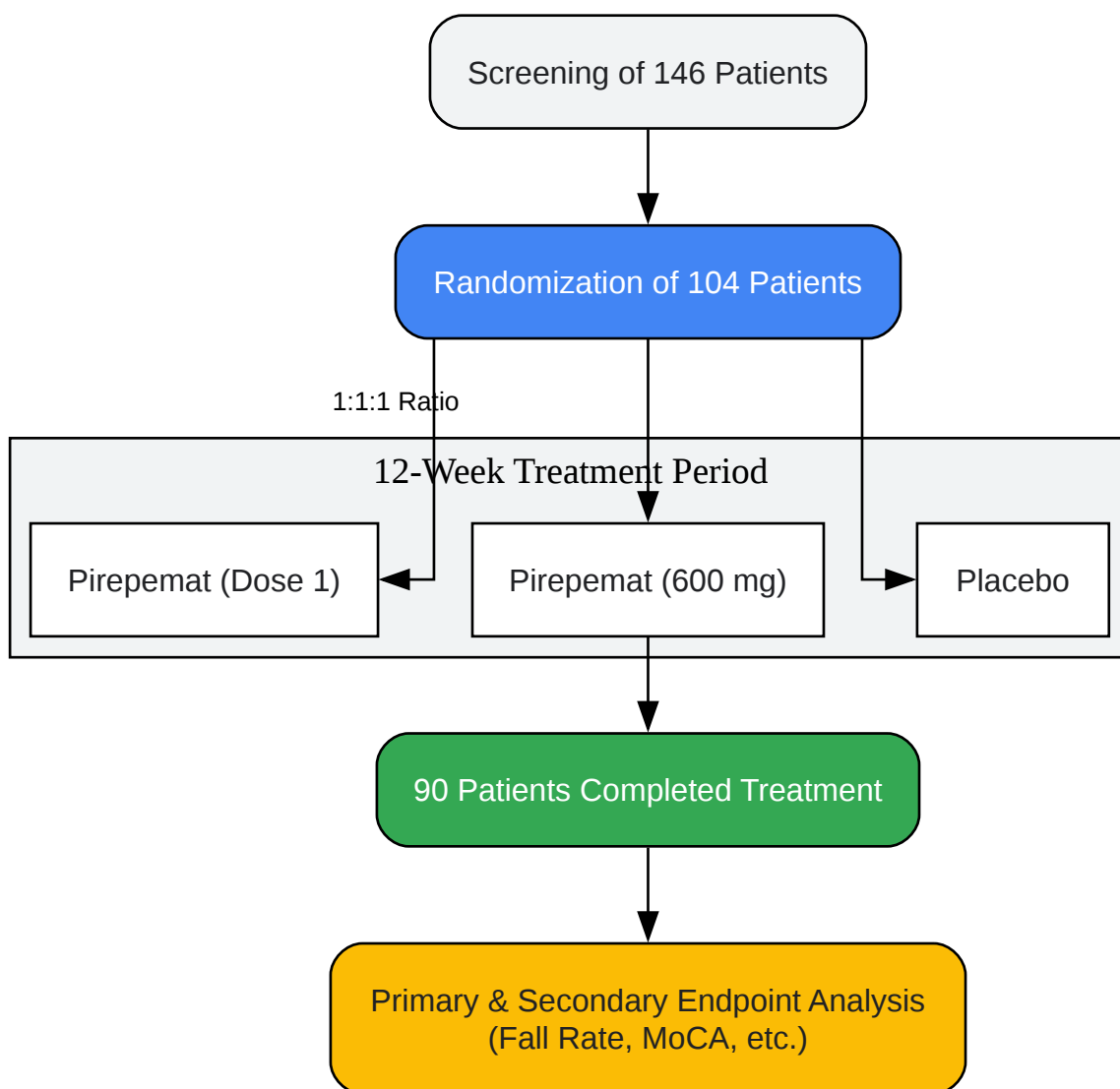
- In Vivo Microdialysis: This technique was employed to measure extracellular levels of acetylcholine, dopamine, and norepinephrine in the cortex, hippocampus, and striatum of freely moving animals. Probes were stereotactically implanted, and dialysate samples were collected at baseline and following administration of **Pirepemat** or vehicle. Neurotransmitter concentrations were then quantified using high-performance liquid chromatography (HPLC).
- Cognitive Function Tests:
 - Novel Object Recognition Test: This test assesses learning and memory. Animals were familiarized with two identical objects in an arena. After a retention interval, one object was replaced with a novel one. The time spent exploring the novel versus the familiar object was measured, with a preference for the novel object indicating intact memory.
 - Reversal Learning Test: This task evaluates cognitive flexibility. Animals were trained to associate a reward with one of two stimuli. Once the association was learned, the reward contingency was reversed. The ability to adapt to the new rule is a measure of executive function.

Phase IIb Clinical Trial (REACT-PD)

- Study Identifier: NCT05258071.

- Design: A randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy, safety, and tolerability of two different doses of **Pirepemat** against a placebo.
- Population: 104 individuals with Parkinson's disease were randomized.
- Intervention: Participants received one of two dose levels of **Pirepemat** or a placebo orally, once daily, for 12 weeks as an add-on to their regular antiparkinsonian medication.
- Primary Endpoint: The primary objective was to measure the change in the frequency of falls during the treatment period compared to baseline.
- Secondary Endpoints: Assessments included cognitive function (using the Montreal Cognitive Assessment, MoCA), motor symptoms, and neuropsychiatric symptoms.

Phase IIb Clinical Trial Workflow



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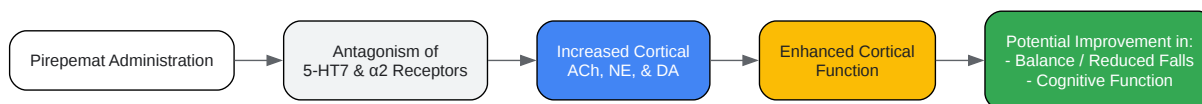
Caption: Workflow of the Phase IIb REACT-PD study.

Conclusion

Pirepemat represents a novel approach to treating symptoms associated with neurodegenerative diseases like Parkinson's. Its primary mechanism involves the antagonism of 5-HT₇ and α 2-adrenergic receptors, which indirectly enhances cortical cholinergic and catecholaminergic neurotransmission. Preclinical data strongly support this mechanism, demonstrating a significant and regiospecific increase in cortical acetylcholine. While the primary endpoint in a Phase IIb study for reducing falls did not reach statistical significance at the tested dose, further analysis revealed a significant effect in a specific patient subgroup, and

positive signals in cognitive function were observed. These findings, combined with a favorable pharmacokinetic profile, support the continued investigation of **Pirepemat** for conditions marked by deficits in cortical function.

Logical Relationship of Pirepemat's Therapeutic Effect



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Caption: Proposed therapeutic pathway for **Pirepemat**.

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